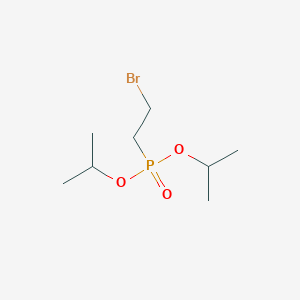
6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroisoquinoline core substituted with methoxy groups at the 6 and 7 positions and a p-fluorobenzyl group at the 1 position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions.
Fluorobenzyl Substitution: The p-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the isoquinoline derivative reacts with p-fluorobenzyl bromide in the presence of a base like potassium carbonate.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and fluorobenzyl groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution with sodium methoxide or electrophilic substitution with bromine in acetic acid.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-viral agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. The methoxy and fluorobenzyl groups contribute to its binding affinity and specificity, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dimethoxy-1-(p-chlorobenzyl)-3,4-dihydroisoquinoline hydrobromide
- 6,7-Dimethoxy-1-(p-methylbenzyl)-3,4-dihydroisoquinoline hydrobromide
- 6,7-Dimethoxy-1-(p-nitrobenzyl)-3,4-dihydroisoquinoline hydrobromide
Uniqueness
6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide is unique due to the presence of the p-fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile and making it a valuable candidate for further research and development.
Eigenschaften
CAS-Nummer |
36113-30-1 |
|---|---|
Molekularformel |
C18H19BrFNO2 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H18FNO2.BrH/c1-21-17-10-13-7-8-20-16(15(13)11-18(17)22-2)9-12-3-5-14(19)6-4-12;/h3-6,10-11H,7-9H2,1-2H3;1H |
InChI-Schlüssel |
OSZWKYMNOWESRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC[NH+]=C2CC3=CC=C(C=C3)F)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


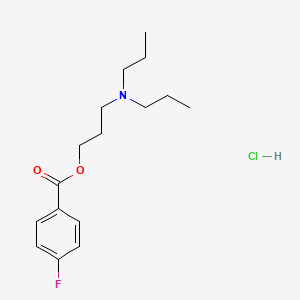

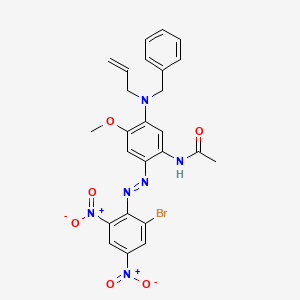


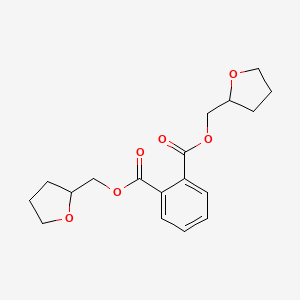
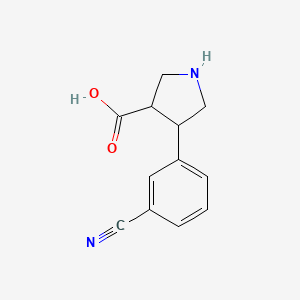

![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
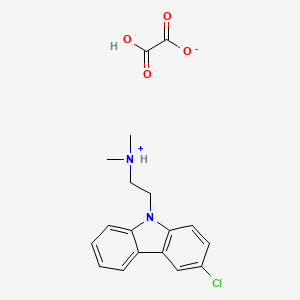
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13736478.png)
![O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13736482.png)

